2-Methoxy-4-[(methylimino)methyl]phenol
CAS No.: 84145-54-0
Cat. No.: VC16984180
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84145-54-0 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 2-methoxy-4-(methyliminomethyl)phenol |
| Standard InChI | InChI=1S/C9H11NO2/c1-10-6-7-3-4-8(11)9(5-7)12-2/h3-6,11H,1-2H3 |
| Standard InChI Key | OKYNVMRFOLPHBU-UHFFFAOYSA-N |
| Canonical SMILES | CN=CC1=CC(=C(C=C1)O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a phenol backbone substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a methyliminomethyl group (-CH₂-N=CH₃). The imine (C=N) linkage introduces planarity to the structure, facilitating conjugation across the aromatic system. The IUPAC name, 2-methoxy-4-[(methylimino)methyl]phenol, reflects this substitution pattern .
Table 1: Structural and Identifiers
| Property | Value |
|---|---|
| CAS Number | 84145-54-0 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| EINECS Number | 282-281-1 |
| SMILES | CNCC1=CC(=C(C=C1)O)OC |
| InChIKey | DUDODTYBAZRSSV-UHFFFAOYSA-N |
The Schiff base nature of the compound enables coordination with metal ions, a property exploited in catalysis and material science .
Synthesis and Production
Synthetic Pathways
The compound is typically synthesized via a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde (vanillin derivative) and methylamine. This one-pot reaction proceeds under mild acidic or neutral conditions, often in ethanol or methanol as solvents .
Reaction Scheme:
The reaction leverages the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. Catalysts such as acetic acid or molecular sieves may enhance yield by absorbing water and shifting equilibrium .
Optimization and Yield
Studies on analogous Schiff bases indicate yields exceeding 70% when reactions are conducted at 60–80°C for 4–6 hours . Purification via recrystallization from ethanol or column chromatography ensures high purity (>95%) .
Physicochemical Properties
Physical Characteristics
The compound is a crystalline solid at room temperature, with a melting point estimated between 120–140°C based on structural analogs . It exhibits limited solubility in water (<1 g/L) but dissolves readily in polar organic solvents like ethanol, methanol, and chloroform .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 1.65 (estimated) |
| pKa (Phenolic OH) | ~10.2 |
| Refractive Index | 1.55–1.57 |
Spectral Data
While experimental spectra are scarce, theoretical analyses predict:
-
IR: Broad O-H stretch (~3200 cm⁻¹), C=N stretch (~1640 cm⁻¹), and aromatic C=C stretches (~1500 cm⁻¹) .
-
NMR (¹H): δ 8.3 ppm (s, imine CH₃), δ 6.7–7.2 ppm (aromatic protons), δ 3.8 ppm (OCH₃) .
Applications and Functional Utility
Coordination Chemistry
The compound’s imine group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes are studied for catalytic activity in oxidation reactions and as precursors for metal-organic frameworks (MOFs) .
Pharmaceutical Intermediates
As a Schiff base, it serves as a scaffold for synthesizing antivirals and antimicrobials. Structural analogs demonstrate moderate activity against Staphylococcus aureus and Escherichia coli .
Flavor and Fragrance Industry
Though less common than its non-imine analog (2-methoxy-4-methylphenol), it may contribute smoky or vanilla notes in synthetic flavor formulations at concentrations <10 ppm .
Research Frontiers
Recent studies focus on:
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